

Unveiling the Natural Sources of Azetidine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Azetidine-2-carboxylic acid

Cat. No.: B014583

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Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a proline analogue, that has garnered significant interest in the scientific community due to its unique biological activities. Its ability to be mistakenly incorporated into proteins in place of proline can lead to conformational changes and subsequent cellular stress, making it a molecule of interest for toxicological studies and as a potential therapeutic agent. This technical guide provides an in-depth overview of the natural sources of AZE, methodologies for its analysis, and the cellular pathways it impacts.

Natural Occurrence of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is predominantly found in the plant kingdom, with notable concentrations in specific families. While its presence has been hinted at in marine organisms and microorganisms, the most well-documented and quantified sources are terrestrial plants.

Plant Sources

AZE has been identified in a variety of plant species, often as a component of their defense mechanisms. The highest concentrations are typically found in the Liliaceae and Fabaceae families, as well as in the common beet.

- **Liliaceae Family:** This family is a prominent source of AZE. *Convallaria majalis* (lily of the valley) and species of the *Polygonatum* genus (Solomon's seal) are known to accumulate significant quantities of this imino acid. In fact, AZE can constitute up to 7% of the leaf mass of lily of the valley.
- **Fabaceae Family:** Numerous plants within the bean family have been found to contain AZE, although the concentrations can vary widely between species.
- **Beta vulgaris (Beet):** Both table beets and sugar beets are confirmed sources of AZE.^[1] The presence of AZE in sugar beet byproducts, which are used in animal feed, raises questions about its entry into the human food chain.^{[2][3]}

Quantitative Data on Azetidine-2-carboxylic Acid Content

The concentration of AZE varies significantly among different natural sources. The following table summarizes the available quantitative data to facilitate comparison.

Natural Source	Plant Part	Concentration	Method of Analysis
<i>Polygonatum sibiricum</i>	Rhizomes	5.39 ± 1.67 mg/g	Gas Chromatography-Mass Spectrometry (GC-MS)
<i>Polygonatum odoratum</i>	Rhizomes	9.23 ± 3.67 mg/g	Gas Chromatography-Mass Spectrometry (GC-MS)
<i>Beta vulgaris</i> (Garden Beet)	Tuber	1-5% of proline content (translates to approx. 0.49-2.45 mg per 246g serving)	Not specified in abstract
<i>Beta vulgaris</i> (Sugar Beet Byproducts)	Molasses, Pulp	Up to 0.34 mg/100 mg	Not specified in abstract
<i>Convallaria majalis</i> (Lily of the Valley)	Leaves	Can comprise up to 7% of leaf mass	Not specified in abstract

Experimental Protocols

The accurate quantification and isolation of **Azetidine-2-carboxylic acid** from natural sources are crucial for research and development. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification in Polygonatum Species

This method provides a robust and sensitive approach for the quantification of AZE in plant material.^[4]

1. Sample Preparation and Extraction:

- Obtain and lyophilize the rhizomes of Polygonatum species.
- Grind the dried rhizomes into a fine powder.
- Perform a hot water extraction of the powdered sample.

2. Derivatization:

- The aqueous extract is silylated to increase the volatility of AZE for GC analysis.
- A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- An internal standard, such as 1-octanol, should be added prior to derivatization for accurate quantification.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent Technologies 6890 N or similar.
- Column: Innowax capillary column (30 m × 0.25 mm).
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.
- Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 4°C/min.
- Mass Spectrometer: Agilent Technologies 5973 N or similar.
- Ionization: Electron Impact (EI).
- Detection: The mass spectra are compared with a library (e.g., NIST 05, WILEY 2007) for identification and a standard curve is used for quantification.

4. Quantification:

- The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 2.9 µg/mL and 7.8 µg/mL, respectively.

General Workflow for HPLC-UV and LC-MS/MS Analysis

While a specific detailed protocol for AZE was not fully elaborated in the initial search, a general workflow can be inferred for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

- Similar to the GC-MS protocol, a hot water or solvent (e.g., methanol/water) extraction is performed on the ground plant material.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- The crude extract can be passed through an SPE cartridge to remove interfering compounds.

3. Chromatographic Separation:

- HPLC System: A standard HPLC system with a suitable column is used. For a polar compound like AZE, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.
- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.

4. Detection:

- UV Detection: AZE does not have a strong chromophore, so derivatization with a UV-absorbing tag may be necessary for sensitive detection.
- MS/MS Detection: This is the preferred method for its high sensitivity and selectivity. The mass spectrometer is set to monitor specific parent-daughter ion transitions for AZE.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of **Azetidine-2-carboxylic acid**'s biological activity is its misincorporation into proteins in place of proline.^[5] This event triggers a cellular stress

response, primarily the Unfolded Protein Response (UPR), originating from the endoplasmic reticulum (ER).^{[6][7][8]}

Azetidine-2-carboxylic Acid-Induced Unfolded Protein Response

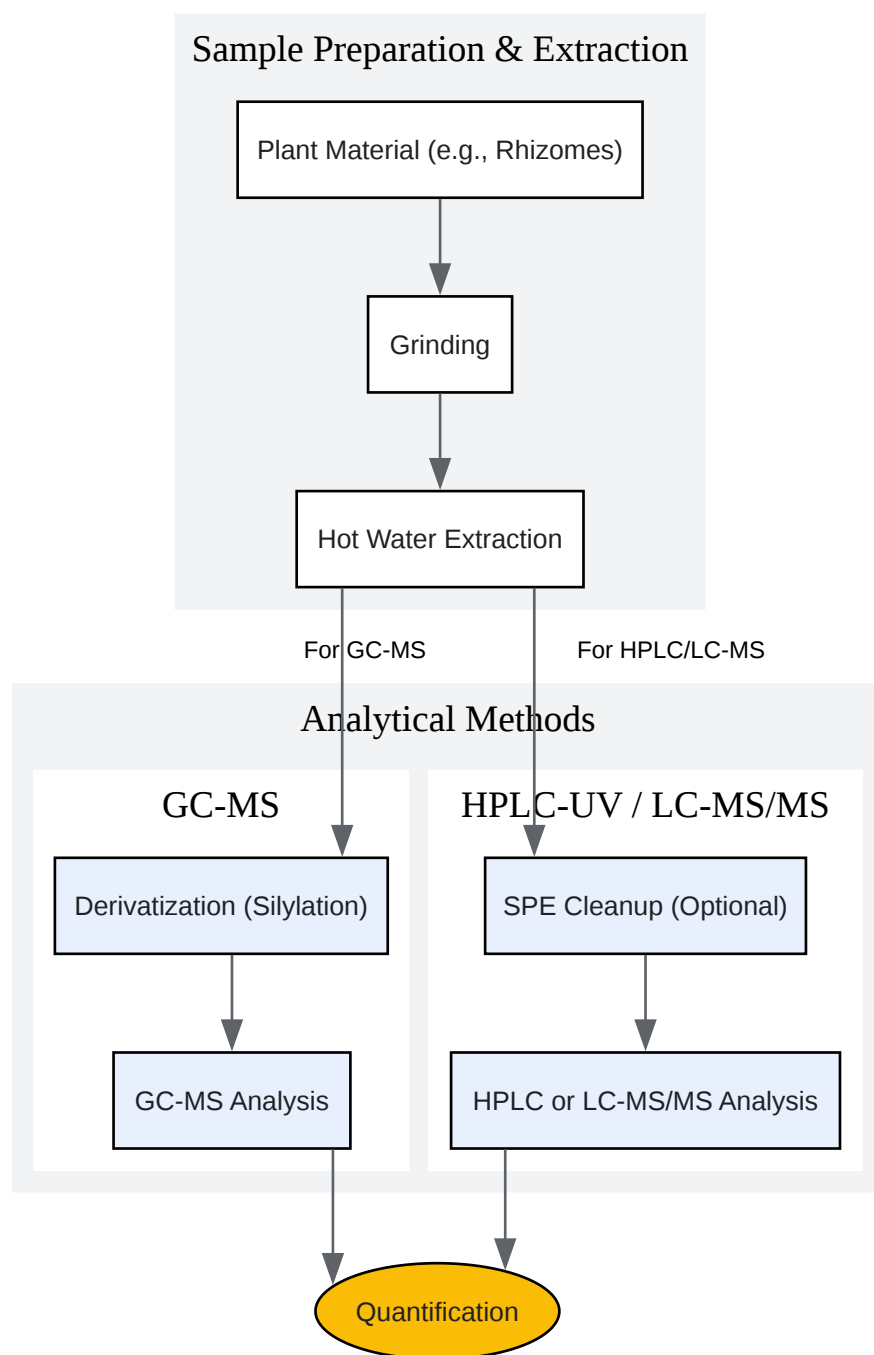
The incorporation of AZE into newly synthesized polypeptides can lead to improper protein folding. The accumulation of these misfolded proteins in the ER lumen is a condition known as ER stress. The cell activates the UPR to alleviate this stress through several signaling branches.

- **PERK Pathway:** The PKR-like ER kinase (PERK) is activated upon sensing misfolded proteins. Activated PERK phosphorylates the eukaryotic initiation factor 2 α (eIF2 α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER.
- **ATF6 Pathway:** Activating transcription factor 6 (ATF6) is another ER stress sensor. Upon accumulation of misfolded proteins, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form. The active ATF6 then moves to the nucleus to upregulate the expression of ER chaperones, such as BiP (Binding immunoglobulin protein), which assist in proper protein folding.
- **IRE1 Pathway:** Inositol-requiring enzyme 1 (IRE1) is the third major ER stress sensor. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, resulting in a potent transcription factor that also upregulates genes involved in protein folding and degradation.

If the ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Visualizations

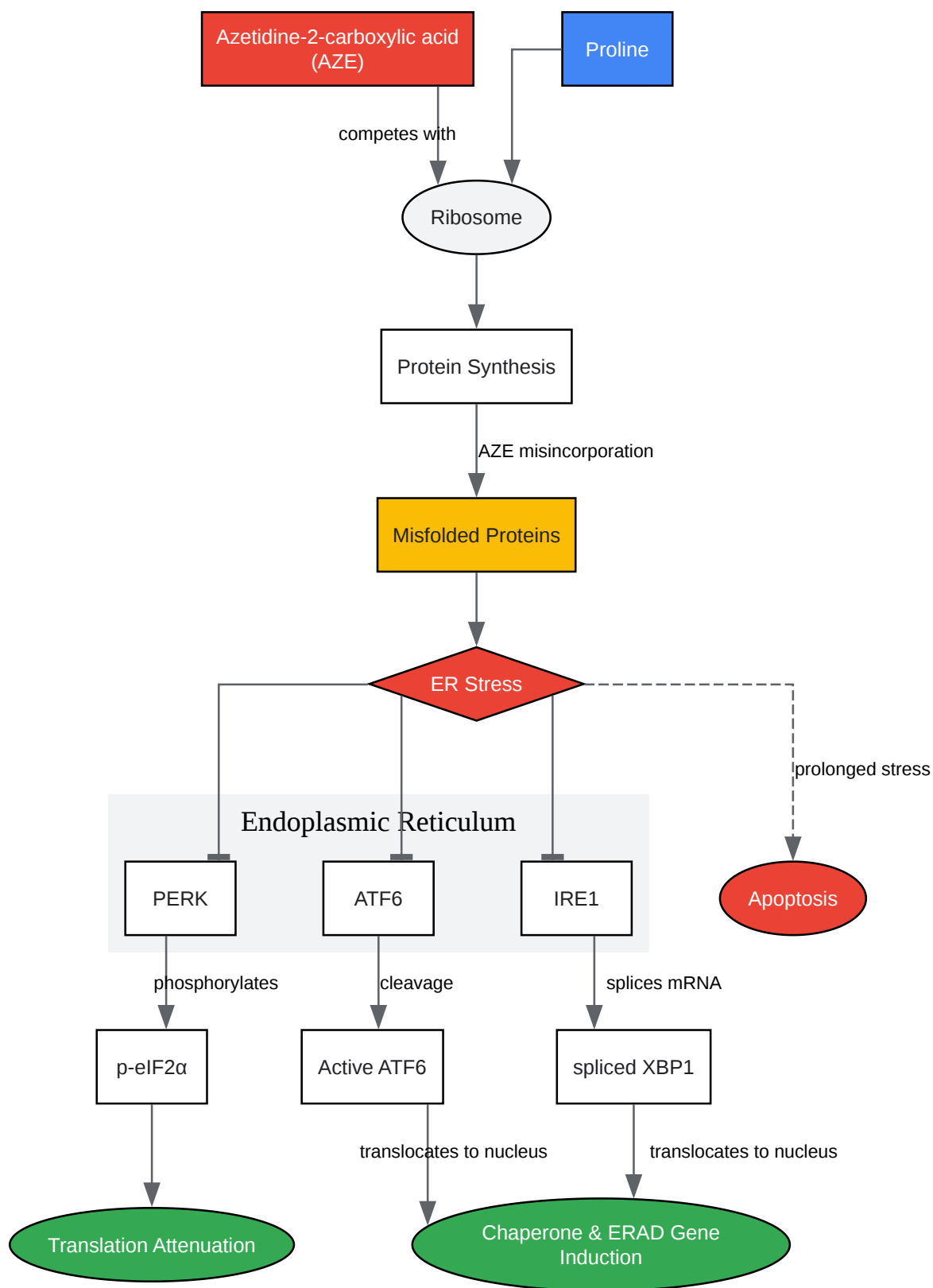
Experimental Workflow for AZE Analysis



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Caption: Experimental workflow for the analysis of **Azetidine-2-carboxylic acid**.

AZE-Induced Unfolded Protein Response Signaling Pathway



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Caption: AZE-induced Unfolded Protein Response (UPR) signaling pathway.

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